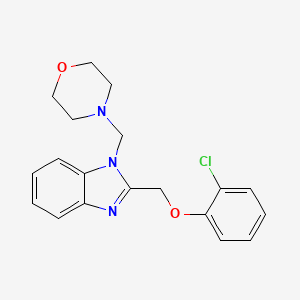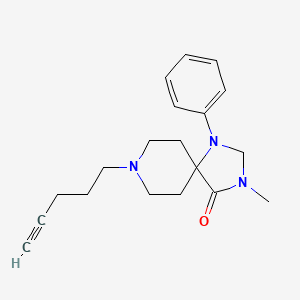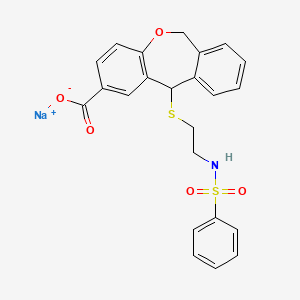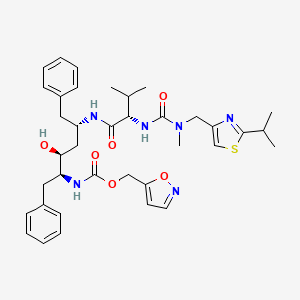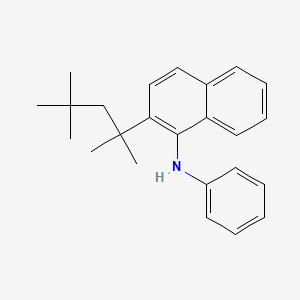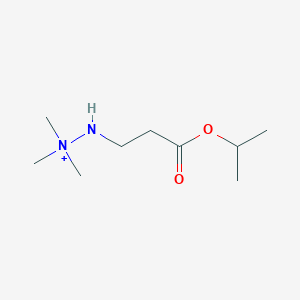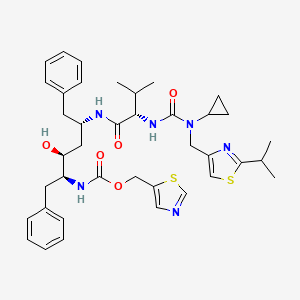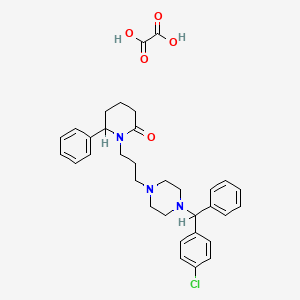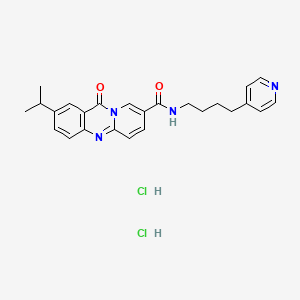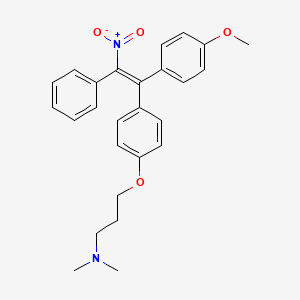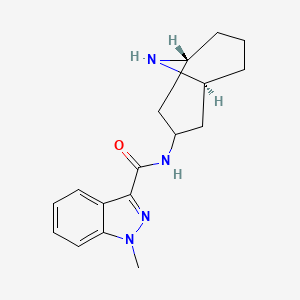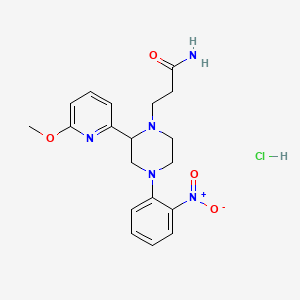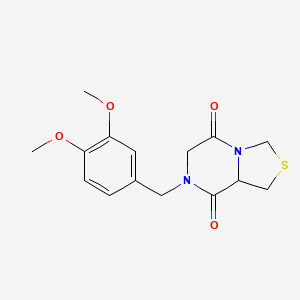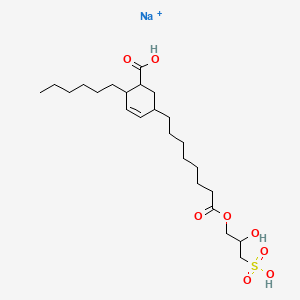
Sodium hydrogen 2-hydroxy-3-sulphonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate is a complex organic compound with the molecular formula C24H42O8SNa and a molecular weight of 513.60 g/mol . This compound is characterized by its unique structure, which includes a sulfonate group, a carboxylate group, and a cyclohexene ring. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves multiple steps. One common method includes the esterification of 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid with 2-hydroxy-3-sulfonatopropyl alcohol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is employed in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with molecular targets through its functional groups. The sulfonate and carboxylate groups can form ionic bonds with positively charged molecules, while the hydrophobic hexyl and octanoate chains can interact with lipid membranes. These interactions facilitate the compound’s role as a surfactant and stabilizing agent.
Comparison with Similar Compounds
Similar compounds to Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate include:
Sodium dodecyl sulfate: A widely used surfactant with a simpler structure and different functional groups.
Sodium lauryl ether sulfate: Another surfactant with ether linkages and a different hydrophobic chain length.
Sodium stearate: A soap with a long hydrophobic chain and a carboxylate group.
Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate is unique due to its combination of sulfonate, carboxylate, and cyclohexene functional groups, which provide distinct chemical properties and applications.
Properties
CAS No. |
53790-47-9 |
|---|---|
Molecular Formula |
C24H42NaO8S+ |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
sodium;2-hexyl-5-[8-(2-hydroxy-3-sulfopropoxy)-8-oxooctyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H42O8S.Na/c1-2-3-4-9-12-20-15-14-19(16-22(20)24(27)28)11-8-6-5-7-10-13-23(26)32-17-21(25)18-33(29,30)31;/h14-15,19-22,25H,2-13,16-18H2,1H3,(H,27,28)(H,29,30,31);/q;+1 |
InChI Key |
UYXMELNWNNODDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)OCC(CS(=O)(=O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


